(3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The final step involves coupling the pyrrolidine derivative with a pyridine derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
- (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
- (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)ethanone
Uniqueness
What sets (3-(Phenylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(15-8-4-5-10-17-15)18-11-9-14(12-18)22(20,21)13-6-2-1-3-7-13/h1-8,10,14H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCYJFDCZDFMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.